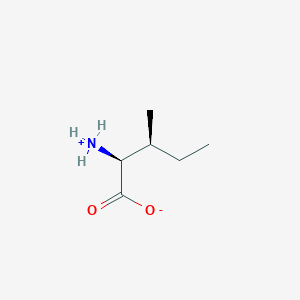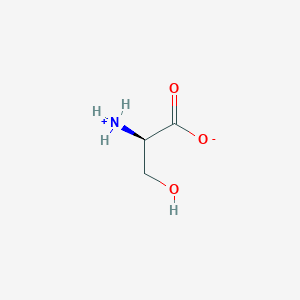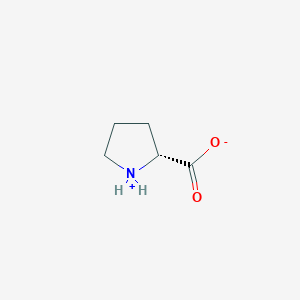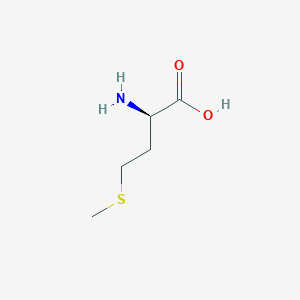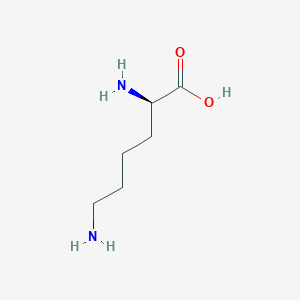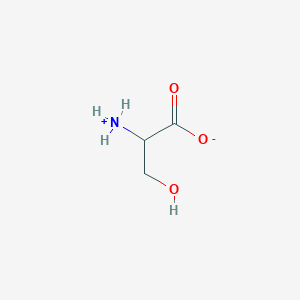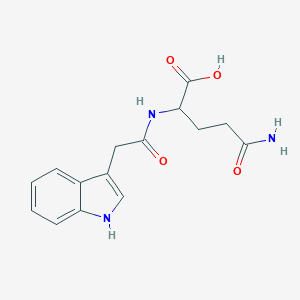
D-缬氨酸
概述
描述
D-缬氨酸是一种重要的有机手性来源,也是支链氨基酸家族的一员。它是缬氨酸的D-对映异构体,这意味着它与L-缬氨酸具有相同的分子式,但原子在空间上的排列方式不同。 D-缬氨酸广泛应用于各种工业领域,包括合成农用杀虫剂、半合成兽用抗生素和药物 .
科学研究应用
D-缬氨酸在科学研究中具有广泛的应用,包括:
化学: 用作不对称合成中的手性来源,以及生产各种化学品的中间体。
生物学: 用于细胞培养中选择性抑制成纤维细胞增殖。
医学: D-缬氨酸衍生物,如青霉胺和放线菌素D,分别用于治疗免疫缺陷病和抗肿瘤治疗。
作用机制
D-缬氨酸通过多种机制发挥作用,包括:
酶抑制: D-缬氨酸可以抑制参与代谢途径的特定酶。
细胞途径: 它通过与受体和转运蛋白等分子靶标相互作用来影响细胞途径。
蛋白质合成: D-缬氨酸在蛋白质合成中发挥作用,通过被掺入肽和蛋白质中.
生化分析
Biochemical Properties
D-Valine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The microbial preparation of D-Valine can be classified into three categories: microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase .
Cellular Effects
D-Valine influences cell function in several ways. It is used in cell culture for selectively inhibiting fibroblasts proliferation
Molecular Mechanism
At the molecular level, D-Valine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves multiple biochemical pathways.
Metabolic Pathways
D-Valine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
准备方法
合成路线和反应条件: D-缬氨酸可以通过多种方法合成,包括:
微生物不对称降解: 这种方法涉及DL-缬氨酸的微生物降解,以选择性地生产D-缬氨酸。
微生物立体选择性水解: 这涉及通过D-氨基酰化酶水解N-酰基-DL-缬氨酸以产生D-缬氨酸。
工业生产方法: 微生物制备D-缬氨酸由于其高立体选择性、温和的反应条件和环境友好的过程,被认为是最有希望的方法。 此方法可以根据起始材料分为三类:DL-缬氨酸的微生物不对称降解、N-酰基-DL-缬氨酸的微生物立体选择性水解和DL-5-异丙基乙内酰脲的微生物特异性水解 .
化学反应分析
反应类型: D-缬氨酸会发生各种化学反应,包括:
氧化: D-缬氨酸可以被氧化生成相应的酮酸。
还原: 还原反应可以将D-缬氨酸衍生物转化为其相应的醇。
取代: D-缬氨酸可以参与取代反应形成各种衍生物。
常用试剂和条件:
氧化剂: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原剂: 硼氢化钠和氢化铝锂是常用的还原剂。
取代试剂: 卤化剂和亲核试剂通常用于取代反应。
主要产物: 从这些反应中形成的主要产物包括酮酸、醇和各种取代衍生物 .
相似化合物的比较
D-缬氨酸与其他支链氨基酸,如D-亮氨酸和D-异亮氨酸,进行比较。这些化合物具有相似的结构特征,但在侧链和具体应用方面有所不同。例如:
D-亮氨酸: 用于合成肽类抗生素,并表现出多种生物活性。
D-异亮氨酸: 以其在代谢途径中的作用和作为某些抗生素合成的前体而闻名.
属性
IUPAC Name |
(2R)-2-amino-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSNJWFQEVHDMF-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046064 | |
| Record name | D-Valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | D-Valine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14066 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
640-68-6 | |
| Record name | D-Valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=640-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000640686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Valine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-valine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.336 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VALINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y14I1443UR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can D-valine be utilized for growth in rats?
A1: While L-valine is essential for growth, the utilization of D-valine is more complex. Research indicates that D-valine can be converted into L-valine in rats, but this conversion can be inhibited by the presence of D-leucine in the diet []. The concentration of D-valine in the diet also plays a crucial role in its utilization for growth [].
Q2: What is the metabolic fate of D-valine's carboxyl-carbon?
A2: Unlike L-valine, which is readily metabolized and releases its carboxyl-carbon as CO2, D-valine exhibits limited metabolism []. Studies in mice revealed that only a small fraction of the injected D-valine's carboxyl-carbon was recovered as CO2, suggesting minimal conversion to L-valine [].
Q3: Does D-valine interfere with L-valine metabolism?
A3: Interestingly, the presence of D-valine does not appear to hinder the incorporation of L-valine into biological processes []. This observation suggests distinct metabolic pathways for the two enantiomers [].
Q4: What role does D-valine play in penicillin biosynthesis?
A4: D-valine is a crucial component in the biosynthesis of penicillin and cephalosporin antibiotics [, ]. It is incorporated into the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV), a key precursor in the antibiotic synthesis pathway [, ].
Q5: How is D-valine incorporated into ACV?
A5: Research using double-labeled valine molecules revealed that D-valine is directly incorporated into ACV without undergoing any intermediate transformations, such as the formation of α,β-didehydrovaline []. This finding highlights the specificity of the biosynthetic enzymes involved in ACV formation [].
Q6: Can D-valine be used to selectively inhibit fibroblast growth in cell culture?
A6: Yes, D-valine can be utilized as a selective agent to inhibit fibroblast proliferation in cell cultures [, ]. This is because fibroblasts lack the enzyme D-amino acid oxidase, which is necessary for metabolizing D-valine, while many epithelial cells possess this enzyme [, ].
Q7: How effective is D-valine in inhibiting fibroblast growth in the presence of fetal bovine serum?
A7: Fetal bovine serum contains L-valine, which can potentially reduce the effectiveness of D-valine selective media. To address this, researchers have developed modified selective media where the fetal bovine serum is dialyzed to remove L-valine, thus enhancing the inhibitory effect of D-valine on fibroblast growth [].
Q8: Are there differences in the physical properties of D-valine and L-valine?
A8: While D-valine and L-valine share the same chemical formula and molecular weight, they differ in their optical activity and crystal structure [, ]. These differences arise from their distinct three-dimensional arrangements of atoms [, ].
Q9: What is a notable observation regarding the solubility of D-valine?
A9: Interestingly, the method used to obtain D-valine crystals can influence its solubility in water []. This highlights the importance of considering the preparation method when working with D-valine and interpreting solubility data [].
Q10: Does the chirality of valine influence its transport across biological membranes?
A10: Research on the bacterium Leuconostoc mesenteroides demonstrated the stereospecificity of its transport systems for valine-containing dipeptides []. The study found that valine transport was significantly higher from glycyl-L-valine compared to glycyl-D-valine, indicating preferential uptake of the L-enantiomer [].
Q11: Can the chirality of valine be affected by external factors like impact events?
A11: Intriguingly, hypervelocity impact experiments suggest that oceanic impacts could potentially influence the chirality of amino acids like valine []. These findings raise questions about the role of impact events in the early Earth's oceans and their potential contribution to the emergence of homochirality in biological systems [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



